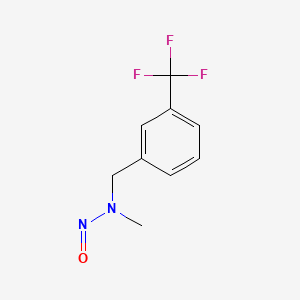
3-(Bromo(phenylsulfonyl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is an organic compound with the molecular formula C14H10BrNO2S. It is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a benzonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 3-(phenylsulfonyl)methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromo(phenylsulfonyl)methyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
3-(Bromo(phenylsulfonyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromo(phenylsulfonyl)methyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the phenylsulfonyl group can participate in various oxidative processes. The nitrile group can be reduced to form amines, which are valuable intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in certain oxidative reactions.
3-(Phenylsulfonyl)methylbenzonitrile: Lacks the bromine atom, limiting its use in substitution reactions.
Uniqueness
3-(Bromo(phenylsulfonyl)methyl)benzonitrile is unique due to the presence of both a bromine atom and a phenylsulfonyl group, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
41037-82-5 |
|---|---|
Molekularformel |
C14H10BrNO2S |
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
3-[benzenesulfonyl(bromo)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrNO2S/c15-14(12-6-4-5-11(9-12)10-16)19(17,18)13-7-2-1-3-8-13/h1-9,14H |
InChI-Schlüssel |
HTRHSHLIGDKBTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


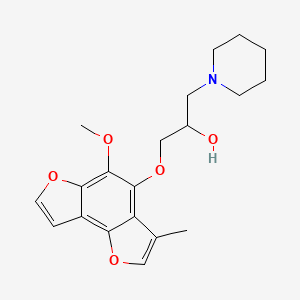
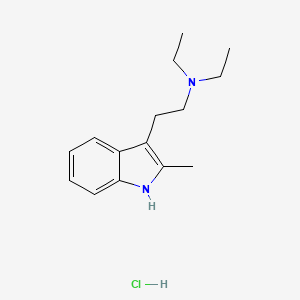
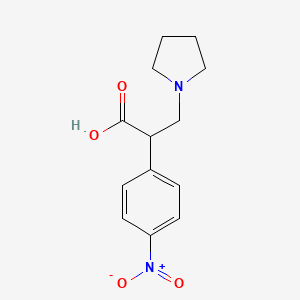
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
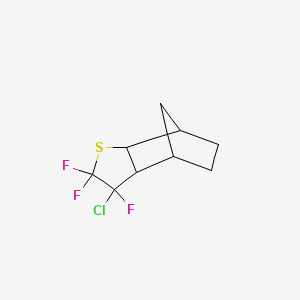
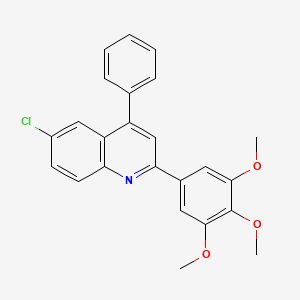
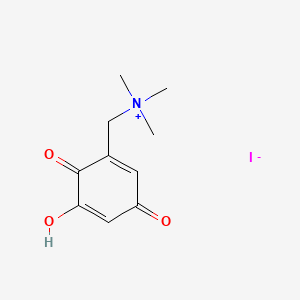
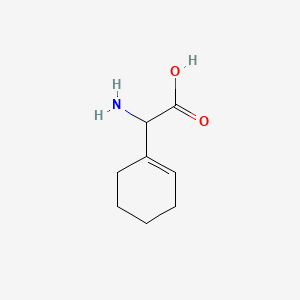
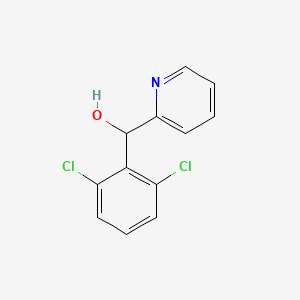
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
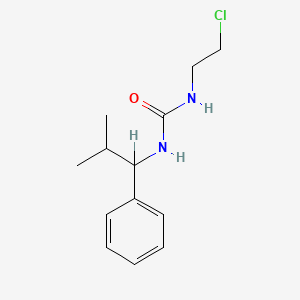
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

